N3-Methylation Structural Identity: Definitive NMR Evidence Distinguishing N-Methyl Pemetrexed from Pemetrexed and All Other EP Impurities
N-Methyl pemetrexed bears a single methyl substituent at the N3 position of the pyrrolo[2,3-d]pyrimidine ring, a modification absent in pemetrexed (which carries an N3-hydrogen) and distinct from all other pharmacopeial impurities including the N,N-dimethylformamidine impurity 7 (EP Impurity B), the enantiomeric impurity (R)-1 (EP Impurity E), and the dipeptide impurities 8 and 9 . The site of methylation was unambiguously confirmed by 1H-15N g-HMBC NMR, which revealed a diagnostic cross-peak between the N3-CH3 protons (δ 3.56 ppm) and the N3 nitrogen (δ −274.2 ppm); this methylation induces a strong shielding increase of approximately 66 ppm at N3 and approximately 12 ppm at C4 relative to pemetrexed, providing a unique spectroscopic fingerprint that no other pemetrexed-related impurity replicates . The molecular formula C21H23N5O6 (MW 441.44 g/mol) differs from pemetrexed (C20H21N5O6, MW 427.41 g/mol) by exactly one CH2 unit (+14.03 Da), a mass difference resolvable by both high-resolution MS and routine LC-MS .
| Evidence Dimension | N3 substitution identity and NMR chemical shift fingerprint |
|---|---|
| Target Compound Data | N3-CH3 protons δ 3.56 ppm; N3 nitrogen δ −274.2 ppm (15N); C4 δ 139.3 ppm (13C); MW 441.44 Da; formula C21H23N5O6 |
| Comparator Or Baseline | Pemetrexed: N3-H (no methyl), N3 nitrogen approximately −208 ppm, C4 approximately 151.3 ppm; MW 427.41 Da; formula C20H21N5O6 |
| Quantified Difference | N3 15N shielding increase: ca. 66 ppm; C4 13C shielding increase: ca. 12 ppm; mass shift: +14.03 Da (ΔCH2) |
| Conditions | 1H-15N g-HMBC and 1H-13C HSQC/HMBC at 298 K in DMSO-d6; diethyl ester derivative 13 used for NMR to avoid gel formation of free acid 6 |
Why This Matters
The unique N3-methylation NMR signature and +14 Da mass shift provide a definitive spectroscopic identity marker, enabling unambiguous detection and quantification of this specific impurity in pemetrexed API batches and ensuring that analytical reference material identity can be verified independently of chromatographic retention time.
- [1] Michalak O, Gruza M, Łaszcz M, Trzcińska K, Witkowska A, Bujak I, Cmoch P. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. 2015;20(6):10004-10031. doi:10.3390/molecules200610004 View Source
- [2] NCATS Inxight Drugs. N-METHYL PEMETREXED Substance Record. UNII: QDJ47U4SYL. PubChem CID 91974867. View Source
